Dobutamine lactobionate

Beschreibung

Historical Context of Dobutamine (B195870) Development and Analog Design

The development of dobutamine in the 1970s by researchers at Eli Lilly and Company marked a significant advancement in cardiovascular pharmacology. wikipedia.org The primary goal was to create a compound that could increase the force of the heart's contractions (a positive inotropic effect) with minimal impact on heart rate (chronotropic effect) and blood pressure. nih.govahajournals.org This was a departure from existing catecholamines like isoproterenol (B85558) and epinephrine, which often induced undesirable side effects such as tachycardia and arrhythmias. nih.govahajournals.org

The design of dobutamine was a systematic process of modifying the structure of isoproterenol. ahajournals.org Researchers, including Drs. Ronald Tuttle and Jack Mills, synthesized and tested over twenty different compounds to achieve the desired pharmacological profile. nih.gov A key modification was the removal of the side-chain hydroxyl group from the isoproterenol structure, which was found to favor a positive inotropic effect. nih.gov Further substitutions on the side chains were made to specifically target β1-adrenergic receptors in the heart, which are primarily responsible for contractility. nih.gov This selective targeting was crucial to minimize the arrhythmogenic potential by avoiding significant stimulation of norepinephrine (B1679862) release. nih.gov

Rationale for Lactobionate (B10762962) Salt Formation in Pharmaceutical Research

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. nih.govresearchgate.net The choice of a specific salt can significantly influence a drug's physicochemical properties, such as solubility, stability, and manufacturability. nih.gov Approximately half of all FDA-approved drugs are in a salt form. nih.gov

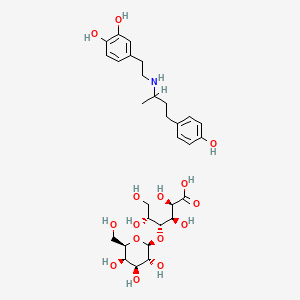

Lactobionic acid, a disaccharide composed of gluconic acid and galactose, is used to form lactobionate salts. scielo.br One of the primary reasons for creating a lactobionate salt is to enhance the aqueous solubility of a drug. ontosight.ai This is particularly important for compounds intended for intravenous administration, where high solubility is a prerequisite. ontosight.ai The formation of a salt can also improve a compound's stability and melting point. nih.gov

In the context of research, having a highly soluble and stable form of a compound like dobutamine is advantageous for creating consistent and reliable experimental solutions for preclinical studies. medkoo.com While dobutamine is also available in other salt forms, such as hydrochloride and tartrate, the lactobionate form offers an alternative with potentially different physicochemical characteristics that may be beneficial for specific research applications. medkoo.com

Scope and Significance of Preclinical Research on Dobutamine Lactobionate

Preclinical research involving this compound primarily focuses on investigating the fundamental cardiovascular effects of dobutamine in various experimental models. smolecule.com These studies are essential for understanding the drug's mechanism of action at a cellular and molecular level before it can be considered for human trials. smolecule.com

Animal models, such as dogs and pigs, are often utilized in preclinical research to evaluate the safety and efficacy of dobutamine in a controlled setting. smolecule.comharvard.edu This research allows for the comparison of dobutamine's effects with other inotropic agents and helps to elucidate its impact on myocardial contractility, cardiac output, and systemic vascular resistance. smolecule.comcriticalcarescience.org

For instance, preclinical studies have been instrumental in demonstrating that dobutamine's primary action is the direct stimulation of β1-adrenoceptors in the heart, leading to increased contractility and cardiac output. wikipedia.org Furthermore, research has explored its effects in specific conditions like septic shock and cardiogenic shock in animal models. smolecule.com These preclinical investigations provide the foundational knowledge necessary for designing clinical trials and understanding the potential therapeutic applications and limitations of dobutamine.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C30H45NO15 | chemsrc.com |

| Molecular Weight | 659.676 g/mol | chemsrc.com |

| CAS Number | 104564-71-8 | chemicalbook.com |

Eigenschaften

CAS-Nummer |

104564-71-8 |

|---|---|

Molekularformel |

C30H45NO15 |

Molekulargewicht |

659.7 g/mol |

IUPAC-Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5+,6+,7-,8-,9-,10-,12+/m.1/s1 |

InChI-Schlüssel |

XSGHHWMGNIMZCA-FPOQQNBBSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Isomerische SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Studies of Dobutamine Compounds

Synthetic Pathways for Dobutamine (B195870) and its Acid Addition Salts

Dobutamine, a synthetic catecholamine, is a crucial therapeutic agent whose synthesis has been the subject of extensive research to optimize yield, purity, and efficiency. google.comgoogle.comdroracle.ai The formation of its acid addition salts, such as dobutamine lactobionate (B10762962), is a key step in its production for pharmaceutical use. google.commedkoo.com

Reductive Amination Methodologies

The primary method for synthesizing dobutamine involves reductive amination. google.comgoogle.comsmolecule.com This process typically starts with the reaction of a ketone, such as 4-(4-methoxyphenyl)butan-2-one, with an amine, like homoveratrylamine, under reducing conditions. google.comgoogle.com The reaction forms an imine intermediate, which is then reduced to the final amine structure of dobutamine. smolecule.comgpatindia.com

There are two main approaches to reductive amination in dobutamine synthesis:

Direct Reductive Amination: This method combines the carbonyl compound, amine, and reducing agent in a single reaction vessel. smolecule.com It is often favored in large-scale production due to its simplicity and cost-effectiveness. smolecule.com

Indirect Reductive Amination: This approach involves separate steps for the formation and reduction of the imine intermediate.

Commonly used reducing agents include sodium borohydride (B1222165) and hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. google.comgoogle.comsmolecule.com The choice of solvent is also critical, with methanol (B129727) and ethanol (B145695) being suitable options. google.comgoogle.com Some studies have highlighted cyclohexane (B81311) as a safer alternative to traditional ethereal solvents. smolecule.com A significant advancement in this methodology is the use of a platinum catalyst on a suitable carrier, which has been shown to produce the desired dobutamine acid addition salt with high selectivity and minimal by-product formation. google.com

A key innovation in the synthesis of dobutamine acid addition salts is a one-step process that reacts a mineral acid-addition salt of a dopamine (B1211576) compound with a ketone in the presence of a catalytic amount of a base and a hydrogenation catalyst. google.comgoogle.com This method avoids a laborious demethylation step and allows for the use of non-etherified phenolic starting materials. google.comgoogle.com

Demethylation and Purification Techniques

Following reductive amination, the resulting intermediate, often a trimethyl ether of dobutamine, must undergo demethylation to yield the active dobutamine molecule. google.comgoogle.comontosight.ai A traditional method for this is treatment with 48% hydrobromic acid in glacial acetic acid. google.comgoogle.com An alternative, though more time-consuming, method involves using highly concentrated hydrochloric acid, which eliminates the need for a subsequent salt-conversion step. google.com

Purification of the final dobutamine compound, typically as its hydrochloride salt, is crucial. Recrystallization from boiling hydrochloric acid is a known technique. google.comgoogle.com Another described method involves mixing the crude dobutamine hydrochloride with methanol, followed by the addition of water, ethanol, or acetone. unifiedpatents.com The mixture is then cooled to induce crystallization, filtered, and dried under a vacuum to yield a high-purity product. unifiedpatents.com The synthesis of dobutamine free base can be achieved by suspending dobutamine hydrochloride in deaerated water, adding a peroxide scavenger like sodium sulfite, and then neutralizing with aqueous sodium hydroxide (B78521) to precipitate the crystalline free base. prepchem.com

Exploration of Chemically Modified Dobutamine Analogs

The development of dobutamine was the result of systematic modifications to the chemical structure of isoproterenol (B85558), aiming to enhance its inotropic effects while minimizing undesirable chronotropic, arrhythmogenic, and vascular side effects. nih.govahajournals.orgresearchgate.net This exploration led to the synthesis of various dobutamine analogs.

One area of investigation involved the removal of the side-chain hydroxyl group from isoproterenol, leading to the desoxy analogue, isopropyldopamine. ahajournals.org This modification was found to increase contractility more than isoproterenol because it was less prone to inducing automatic beating in isolated cat papillary muscles. ahajournals.org Further synthesis of dopamine derivatives confirmed that these compounds generally possessed less arrhythmogenic activity than catecholamines with side-chain hydroxyl groups. ahajournals.org

The structure of dobutamine itself, with its bulky aromatic substituent on the amine, is a key feature that differentiates it from other catecholamines like dopamine and norepinephrine (B1679862) and contributes to its specific pharmacological profile. nih.govahajournals.org The racemic mixture of dobutamine consists of (+) and (-) isomers, with the (+) isomer being a potent β-agonist and the (-) isomer acting as an α-agonist. researchgate.net

Prodrug Design Strategies for Enhancing Dobutamine Properties

Prodrug design is a strategic approach to improve the physicochemical and pharmacokinetic properties of drugs. nih.govcentralasianstudies.orgresearchgate.net This involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body. centralasianstudies.orgresearchgate.net The primary goals of creating prodrugs are to enhance properties like solubility, stability, and bioavailability, and to enable targeted drug delivery. nih.govcentralasianstudies.orgnih.gov

In the context of dobutamine, forming acid addition salts like dobutamine lactobionate can be considered a form of prodrug strategy. This compound is formed from dobutamine and lactobionic acid. medkoo.com While specific studies detailing the prodrug design strategy for this compound are not extensively available in the provided search results, the formation of such a salt is a common method to improve the aqueous solubility of a drug, which is a key objective of prodrug design. google.comgoogle.com For instance, the solubility of this compound is noted to be significantly higher than that of dobutamine hydrochloride. google.com

The general principles of prodrug design that could be applied to dobutamine include:

Improving Solubility: As mentioned, creating salt forms like the lactobionate or phosphate (B84403) salts can significantly increase water solubility. google.comgoogle.com

Enhancing Stability: Masking reactive functional groups can protect the drug from degradation.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes present in the target tissue, thereby concentrating the drug's effect where it is needed most. nih.gov

The synthesis of dobutamine salts can be achieved through direct neutralization of the dobutamine free base with the corresponding acid or through a metathetic reaction involving another acid addition salt of dobutamine. google.com For example, dobutamine phosphate monobasic can be prepared by reacting equimolar quantities of dobutamine free base and phosphoric acid in a suitable solvent. google.com

Molecular and Cellular Pharmacology of Dobutamine in Vitro and Ex Vivo Models

Adrenergic Receptor Subtype Selectivity and Binding Affinity Profiling

Dobutamine's cardiovascular effects are a direct consequence of its differential affinity for various adrenergic receptor subtypes. In vitro radioligand binding assays have been instrumental in characterizing this selectivity, which forms the basis of its pharmacological profile. nih.govahajournals.org

Dobutamine (B195870) demonstrates significant selectivity for β1-adrenergic receptors over β2-receptors and for α1-adrenergic receptors over α2-receptors. nih.govjacc.org This preferential binding is a key determinant of its primary pharmacological action as a positive inotropic agent. drugbank.com

Studies using membrane homogenates from various tissues have quantified dobutamine's binding affinities (expressed as dissociation constants, KD) for these receptor subtypes. For beta-adrenergic receptors, dobutamine shows a significantly higher affinity for the β1 subtype found in tissues like the rat heart than for the β2 subtype present in the rat lung. derangedphysiology.comnih.gov Similarly, for alpha-adrenergic receptors, it binds with markedly greater affinity to the α1 subtype in the rat heart and rabbit uterus compared to the α2 subtype in human platelets. derangedphysiology.comnih.gov

Table 1: Dobutamine Binding Affinity (KD) for Adrenergic Receptor Subtypes in Various Tissues

| Receptor Subtype | Tissue Model | Binding Affinity (KD in µM) | Reference |

|---|---|---|---|

| Beta-1 (β1) | Rat Heart | 2.5 | nih.govderangedphysiology.comnih.gov |

| Beta-1 (β1) | Turkey Erythrocyte | 2.6 | derangedphysiology.comnih.gov |

| Beta-2 (β2) | Frog Heart | 14.8 | derangedphysiology.comnih.gov |

| Beta-2 (β2) | Rat Lung | 25.4 | derangedphysiology.comnih.gov |

| Alpha-1 (α1) | Rat Heart | 0.09 | nih.govderangedphysiology.comnih.gov |

| Alpha-1 (α1) | Rabbit Uterus | 0.14 | nih.govderangedphysiology.comnih.gov |

| Alpha-2 (α2) | Human Platelet | 9.3 | derangedphysiology.comnih.gov |

| Alpha-2 (α2) | Rabbit Uterus | 5.7 | derangedphysiology.comnih.gov |

The (+)-isomer is a potent β1-agonist, exhibiting approximately 10 times the agonist effect of the (-)-isomer at this receptor. patsnap.com It also acts as a competitive α1-receptor antagonist and a weak β2-agonist. patsnap.comdroracle.ai

Conversely, the (-)-isomer is primarily a potent partial agonist at α1-adrenergic receptors, responsible for the vasoconstrictor effects observed at higher doses. jacc.orgpatsnap.comdroracle.ai Its activity at β1 and β2 receptors is weak. patsnap.com

Therefore, the net pharmacological effect of racemic dobutamine is potent β1 agonism (from the (+)-isomer), which increases cardiac contractility, balanced by the opposing vascular effects of α1-agonism from the (-)-isomer and α1-antagonism from the (+)-isomer. youtube.com

Table 2: Receptor Activities of Dobutamine Stereoisomers

| Stereoisomer | Beta-1 (β1) Activity | Beta-2 (β2) Activity | Alpha-1 (α1) Activity | Reference |

|---|---|---|---|---|

| (+)-Dobutamine | Potent Agonist | Weak Agonist | Competitive Antagonist | patsnap.comdroracle.airesearchgate.net |

| (-)-Dobutamine | Weak Agonist | Weak Agonist | Potent Partial Agonist | jacc.orgpatsnap.comdroracle.ai |

| Racemic Mixture (Net Effect) | Potent Agonism | Weak Agonism | Minimal/Weak Partial Agonism | patsnap.com |

Intracellular Signaling Cascades and Biochemical Mechanisms

The interaction of dobutamine with adrenergic receptors on the surface of cardiomyocytes initiates a cascade of intracellular events that ultimately leads to an increase in myocardial contractility and heart rate.

The primary mechanism of action for dobutamine involves the stimulation of β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). patsnap.com Binding of dobutamine, particularly the (+)-isomer, to the β1-receptor activates the associated stimulatory G-protein (Gs). patsnap.com This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govpatsnap.com The resulting increase in intracellular cAMP levels is the critical second messenger in dobutamine's signaling pathway. nih.govjacc.org

The elevation of intracellular cAMP activates protein kinase A (PKA). nih.govpatsnap.com PKA plays a central role in regulating calcium homeostasis within cardiomyocytes by phosphorylating several key proteins. patsnap.com

L-type Calcium Channels: PKA phosphorylates L-type calcium channels on the cell membrane. This increases the influx of calcium into the cell during the plateau phase of the cardiac action potential. patsnap.com

Sarcoplasmic Reticulum Calcium Release: The initial influx of calcium triggers a larger release of calcium from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release. mdpi.com This substantial increase in cytosolic calcium concentration enhances the binding of calcium to the contractile proteins (actin and myosin), leading to increased myocardial contractility (positive inotropy). jacc.org

Phospholamban and Troponin I: PKA also phosphorylates phospholamban, a protein that inhibits the SR Ca²⁺-ATPase (SERCA2) pump. Phosphorylation relieves this inhibition, accelerating calcium reuptake into the SR during diastole. patsnap.com This contributes to improved myocardial relaxation (lusitropy). litfl.com Additionally, phosphorylation of troponin I reduces the myofilaments' sensitivity to calcium, further facilitating relaxation. patsnap.com

In neonatal rat cardiomyocyte models, dobutamine has been shown to increase intracellular calcium levels in a concentration-dependent manner. For instance, at a concentration of 0.1 μmol/L, dobutamine increased intracellular calcium from a baseline of 155.4 nmol/L to 484.7 nmol/L. nih.gov

Comparative In Vitro Pharmacological Investigations with Other Sympathomimetics

In vitro and ex vivo studies have compared the pharmacological effects of dobutamine with other sympathomimetic amines like dopamine (B1211576) and isoproterenol (B85558), highlighting its relatively unique profile.

In isolated dog ventricular papillary muscle, dobutamine, dopamine, and isoproterenol all augmented twitch contraction. The dose-ratio for this positive inotropic effect was found to be approximately [dobutamine:dopamine:isoproterenol = 1:0.7:11]. nih.gov This indicates that dobutamine is more potent as an inotrope than isoproterenol but slightly less potent than dopamine in this specific model.

Regarding chronotropic effects, studies on the rabbit sinoatrial (S-A) node showed that for an equivalent positive inotropic potency, isoproterenol's effect on increasing the discharge frequency was more potent than that of dobutamine and dopamine. nih.gov This aligns with dobutamine's characterization as an agent with more prominent inotropic than chronotropic effects compared to a non-selective beta-agonist like isoproterenol. ahajournals.orgnih.gov

Unlike dopamine, dobutamine does not act on specific dopamine receptors to cause renal vasodilation. ahajournals.org Its vascular effects are a balance of α1-mediated vasoconstriction and β2-mediated vasodilation. Compared to isoproterenol, dobutamine is considered more cardioselective, as a significantly higher dose of dobutamine is required to produce equivalent femoral vasodilation (a β2-mediated effect) than is required for an equivalent inotropic effect (a β1-mediated effect). ahajournals.org

Preclinical Pharmacodynamic Investigations in Animal Models

Hemodynamic Responses in Intact Animal Systems

Investigations in intact animal models have demonstrated that dobutamine (B195870) administration elicits significant and multifaceted hemodynamic responses. These effects are a composite of its actions on cardiac muscle and the peripheral vasculature.

A primary and consistent finding in preclinical animal studies is dobutamine's potent positive inotropic effect, meaning it strengthens myocardial contraction. In anesthetized dogs, dobutamine administration leads to a significant increase in the rate of left ventricular pressure change, a key indicator of enhanced cardiac contractility. Similarly, studies in conscious dogs have shown that dobutamine increases both the velocity of shortening and the ratio of pressure change to pressure (dP/dt/P), further confirming its inotropic properties. Echocardiographic assessments in rats under dobutamine infusion reveal a thickening of the left ventricular walls and interventricular septum, which are considered direct effects on myocardial contractility. These structural changes are accompanied by improvements in functional parameters such as ejection fraction.

The effect of dobutamine on stroke volume, however, appears more variable across different species and physiological conditions. In healthy conscious dogs, an increased stroke volume has been observed. Conversely, studies in healthy conscious piglets found that dobutamine was not effective in increasing stroke volume; the observed rise in cardiac output was primarily attributed to an increase in heart rate. This variability is also noted in disease models, where, for example, in a sheep model of endotoxemia, dobutamine failed to change stroke volume.

Table 1: Hemodynamic Effects of Dobutamine in Select Animal Models This is an interactive table. Select different parameters to view the corresponding effects.

Dobutamine generally induces a reduction in systemic vascular resistance (SVR). This vasodilatory effect is primarily attributed to its activity at β2-adrenergic receptors in the peripheral vasculature. Studies in anesthetized dogs consistently show a decrease in SVR following dobutamine infusion. The net impact on mean arterial pressure (MAP) is often modest, as the increased cardiac output resulting from the drug's inotropic and chronotropic effects can offset the drop in vascular resistance. However, this response can differ between species. For instance, in anesthetized horses, dobutamine has been shown to increase MAP due to a pronounced rise in cardiac output without a significant concurrent drop in SVR, except at higher infusion rates. In contrast, studies in conscious piglets have reported a decrease in both SVR and MAP.

The vasodilatory effects of dobutamine and the subsequent increase in cardiac output lead to changes in blood flow to various organs, though the distribution is not uniform.

Coronary Blood Flow: Dobutamine administration typically leads to a significant increase in coronary blood flow to meet the heightened myocardial oxygen demand resulting from its inotropic and chronotropic effects. Direct measurements in conscious dogs have confirmed a substantial rise in blood flow in the left circumflex coronary artery. In vitro studies using isolated canine coronary arteries demonstrated a direct relaxing effect of dobutamine on the vascular smooth muscle.

Renal Blood Flow: The effect of dobutamine on renal perfusion is less consistent across studies. Some investigations in dogs suggest a redistribution of cardiac output that favors muscular beds at the expense of renal and other visceral beds. However, other studies, particularly in juvenile animals, have observed an increase in renal blood flow and a decrease in renal vascular resistance. In vitro experiments on isolated canine renal arteries showed that dobutamine caused vasoconstriction. It has been suggested that dobutamine induces a balanced vasodilation of both afferent and efferent arterioles in the kidney, which may increase renal blood flow while maintaining glomerular filtration pressure.

Table 2: Preclinical Effects of Dobutamine on Organ-Specific Blood Flow This is an interactive table. You can sort the columns by clicking on the headers.

Receptor-Mediated Pharmacodynamic Effects in Vivo

The (+) isomer is a potent β1-adrenoceptor agonist, which is the primary driver of dobutamine's positive inotropic effects. It also acts as a competitive α1-adrenoceptor antagonist, contributing to vasodilation. In contrast, the (-) isomer is primarily an α1-adrenoceptor agonist, which would mediate vasoconstriction.

When administered together in the racemic mixture, the net effect is a predominant stimulation of β1-receptors, leading to increased myocardial contractility. The α1-agonist effects of the (-) isomer are largely offset by the α1-antagonist effects of the (+) isomer. The mixture also exhibits weak β2-agonist activity, which contributes to the observed decrease in systemic vascular resistance. In vivo studies in dogs have confirmed that dobutamine acts as an agonist at both β1- and β2-adrenoceptors, while also functioning as an α-adrenergic receptor antagonist in the peripheral vasculature. Studies using isolated canine arteries further suggest that dobutamine mediates vasoconstriction via α-receptors and vasodilation via β1- and β2-receptors, with no apparent action on dopamine (B1211576) receptors.

Table 3: Adrenergic Receptor Activity of Dobutamine Stereoisomers

Influence of Postnatal Age and Developmental Stage on Pharmacodynamics in Juvenile Animal Models

Preclinical research indicates that the pharmacodynamic effects of dobutamine can be significantly influenced by the developmental stage of the animal. A systematic review incorporating 24 studies on neonatal and young animal models concluded that the cardiovascular effects of dobutamine are dependent on postnatal age.

Despite heterogeneity in study designs, a majority of the reviewed literature (75%) reported that dobutamine infusion improves cardiac output in a dose-dependent manner in juvenile animals. The impact on arterial blood pressure in these young models is variable; some studies reported no significant changes, while others observed an increase in blood pressure, particularly at higher infusion rates.

Studies in healthy, conscious piglets aged one to two months found that dobutamine increased cardiac output, an effect that was driven by an increase in heart rate rather than stroke volume. In this specific juvenile model, dobutamine also produced a decrease in systemic arterial pressure, a reduction in systemic and renal vascular resistance, and an increase in renal blood flow. This highlights that the hemodynamic profile observed in juvenile animals may differ from that seen in adult models of the same species.

Preclinical Pharmacokinetic Investigations in Non Human Systems

Absorption and Bioavailability Studies in Animal Models

While dobutamine (B195870) is typically administered intravenously, alternative routes of delivery have been explored in preclinical settings to assess absorption and bioavailability.

Transdermal Permeation Studies of Dobutamine Lactobionate (B10762962)

The transdermal delivery of dobutamine lactobionate has been investigated as a non-invasive alternative to intravenous infusion. In vitro studies using diffusion cells with full-thickness human cadaver skin have demonstrated that formulations containing only a salt of dobutamine and water result in insignificant quantities of the drug crossing the skin barrier. google.com This low permeability is attributed to the stratum corneum, the outermost layer of the skin, which acts as a significant barrier to the penetration of many drug molecules. jddtonline.info The physicochemical properties of the drug, combined with the lipid-rich, highly organized structure of the stratum corneum, hinder passive diffusion. jddtonline.inforesearchgate.net

Impact of Permeation Enhancers

To overcome the barrier function of the skin, chemical permeation enhancers are often incorporated into transdermal formulations. jddtonline.inforesearchgate.net These substances reversibly disrupt the ordered structure of the stratum corneum, thereby increasing the permeability of the drug. jddtonline.info

For this compound, the addition of n-decyl methyl sulfoxide (B87167) as a permeation enhancer has been shown to dramatically increase skin penetration. google.com In vitro studies measuring the diffusion of dobutamine across human cadaver skin demonstrated a significant, dose-dependent increase in permeation rate with increasing concentrations of n-decyl methyl sulfoxide. google.com This synergistic effect allows for a therapeutically relevant amount of the drug to be delivered across the skin. The ability of this formulation to deliver this compound transdermally was also corroborated in an in vivo study in dogs. google.com

Below is a data table summarizing the effect of n-decyl methyl sulfoxide on the permeation rate of dobutamine.

| Concentration of n-decyl methyl sulfoxide (%) | Dobutamine Permeation Rate (mcg/cm²/hr) | Approximate Amplification Over Control |

| 0 (Control) | < 0.1 | 1 |

| 1.0 | 1.0 | 10 |

| 2.0 | 2.5 | 25 |

| 5.0 | 10.0 | 100 |

| 10.0 | 20.0 | 200 |

Data derived from in vitro studies using human cadaver skin. The control formulation contained this compound in water without the enhancer. google.com

Distribution Profile Analysis in Animal Tissues

Following administration, dobutamine is distributed throughout the body. Studies in juvenile animal models have evaluated its effects on various organs, including the kidneys, mesenteric system, and brain, suggesting its distribution to these tissues. plos.orgnih.gov The rapid decline in plasma concentration observed in dogs is indicative of a swift distribution from the plasma into tissues. nih.gov While specific tissue concentration data is limited in publicly available literature, the widespread cardiovascular and organ-specific effects observed in animal models (e.g., increased renal artery blood flow in piglets) imply a broad distribution pattern. plos.orgnih.gov

Metabolic Pathways and Metabolite Identification in Animal Species

Dobutamine undergoes extensive metabolism in animal species. The primary metabolic pathways involve methylation and conjugation. In dogs, dobutamine is metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyldobutamine. nih.gov Both the parent drug, dobutamine, and its methylated metabolite are then subject to conjugation with glucuronic acid. nih.gov

Following the administration of radiolabeled dobutamine to dogs, the circulating radioactivity in plasma was found to consist mainly of the glucuronide conjugate of 3-O-methyldobutamine. nih.gov Plasma levels of metabolites were observed to reach their maximum between 3 and 4 hours during continuous intravenous administration. nih.gov

Identified Metabolites in Canine Models:

3-O-methyldobutamine: Formed by the action of COMT.

Dobutamine glucuronide: Conjugate of the parent drug.

3-O-methyldobutamine glucuronide: Conjugate of the primary metabolite. nih.gov

Excretion Pathways in Preclinical Models

The elimination of dobutamine and its metabolites occurs through both renal and fecal routes in preclinical models. In a study involving dogs administered radiolabeled dobutamine, approximately 67% of the radioactivity was excreted in the urine and 20% in the feces over a 48-hour period. nih.gov

Further investigation in dogs with cannulated bile ducts revealed that 30% to 35% of the administered drug is excreted in the bile, indicating that biliary excretion is a significant pathway for elimination. nih.gov The major metabolites found in the urine were the glucuronide conjugates of both dobutamine and 3-O-methyldobutamine. nih.gov This demonstrates that conjugation plays a critical role in facilitating the clearance of the drug from the body.

| Excretion Route | Percentage of Administered Dose (in Dogs) | Primary Compounds Excreted |

| Urine | 67% | Glucuronide conjugates of dobutamine and 3-O-methyldobutamine |

| Feces | 20% | N/A |

| Bile | 30-35% | N/A |

Data from a 48-hour study period following administration of 14C-dobutamine in dogs. nih.gov

Advanced Pharmaceutical Formulation Research for Dobutamine Lactobionate

Development of Novel Drug Delivery Systems

The exploration of novel drug delivery systems for dobutamine (B195870) lactobionate (B10762962) is driven by the need to overcome the limitations of conventional intravenous administration, which can restrict patient mobility and require hospitalization. google.com Research is focused on creating alternative delivery routes that are less invasive and allow for more controlled and sustained drug release.

Transdermal Delivery System Formulations

Transdermal delivery of dobutamine, including its lactobionate salt, presents a promising alternative to intravenous infusion. google.com This method offers the potential for administration in outpatient settings, thereby improving the quality of life for patients with conditions like cardiac insufficiency or intractable heart failure. google.com A key challenge in transdermal formulation is overcoming the skin's barrier to deliver therapeutically effective amounts of the drug.

Research has led to the development of formulations specifically designed to enhance the transdermal penetration of dobutamine. A patented formulation, for instance, includes an alkyl sulfoxide (B87167) penetration enhancer to facilitate the delivery of dobutamine lactobionate through the skin. google.com In vivo studies on animal models have demonstrated the feasibility of this approach. google.com The concentration of dobutamine in these transdermal formulations can range from approximately 0.1% to 60.0% by weight. google.com

The design of a transdermal patch for this compound would involve several key components to ensure efficacy and stability.

| Component | Function | Examples/Considerations for this compound |

|---|---|---|

| Active Pharmaceutical Ingredient (API) | Provides the therapeutic effect. | This compound |

| Polymer Matrix | Controls the release of the drug from the patch. | Biocompatible polymers that are chemically compatible with dobutamine. |

| Permeation Enhancers | Increase the permeability of the skin to the drug. | Alkyl sulfoxides, terpenes, fatty acids. google.comnih.gov |

| Adhesive | Ensures the patch adheres to the skin. | Should be non-irritating and not affect drug permeation. nih.gov |

| Backing Layer | Protects the patch from the external environment. | Occlusive or non-occlusive materials. |

| Release Liner | Protects the adhesive layer before application and is removed prior to use. | Siliconized or fluoropolymer-coated films. |

Carrier-Mediated Delivery Approaches

Carrier-mediated delivery systems offer a sophisticated approach to improve the solubility, stability, and targeted delivery of pharmaceutical agents. While specific research on this compound in these systems is limited, the principles of these technologies suggest potential applications.

Liposomes and Lipid-Based Nanoparticles: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, potentially protecting dobutamine from degradation and controlling its release. For a catecholamine derivative like dobutamine, encapsulation could shield it from oxidative degradation.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry drugs. These systems can be designed for controlled release over extended periods, which would be beneficial for a drug with a short half-life like dobutamine.

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, enhancing their solubility and stability. nih.gov Molecular modeling and dynamics simulations can be employed to study the formation and stability of a potential dobutamine-cyclodextrin complex. nih.govresearchgate.netmdpi.com

Material Science and Excipient Compatibility Studies

The selection of appropriate excipients is a critical step in the formulation of a stable and effective dosage form. nih.gov Drug-excipient compatibility studies are essential to identify any potential physical or chemical interactions that could compromise the quality of the final product.

Dobutamine is known to be susceptible to degradation under certain conditions. It is sensitive to alkaline environments and can degrade in the presence of basic compounds, leading to the formation of colored polymers. bmj.com It is also susceptible to photodegradation. bmj.combmj.com Therefore, excipient selection must carefully consider the pH and light-protective properties of the formulation components.

Stability studies have shown that dobutamine solutions are stable in 5% dextrose and 0.9% sodium chloride for extended periods under specific storage conditions. nih.govnih.gov However, dobutamine is incompatible with alkaline solutions like sodium bicarbonate and diluents containing sodium bisulfite or ethanol (B145695). anmfonline.org It is also incompatible with a range of other drugs when mixed in solution. cdhb.health.nz

| Excipient/Solution | Compatibility with Dobutamine | Reference |

|---|---|---|

| 5% Dextrose in Water (D5W) | Compatible | nih.govnih.gov |

| 0.9% Sodium Chloride (Normal Saline) | Compatible | nih.govnih.gov |

| Sodium Bicarbonate | Incompatible | anmfonline.org |

| Solutions containing Sodium Bisulfite | Incompatible | cdhb.health.nz |

| Solutions containing Ethanol | Incompatible | cdhb.health.nz |

| Penicillin | Incompatible | cdhb.health.nz |

| Cefazolin | Incompatible | cdhb.health.nz |

| Heparin | Incompatible | cdhb.health.nz |

| Phenytoin | Incompatible | cdhb.health.nz |

Application of Computational and Automated Methods in Formulation Design

Modern pharmaceutical development increasingly relies on computational tools to streamline the formulation design process, reduce experimental workload, and predict product performance.

In silico screening of excipients, for instance, can be a powerful tool to predict potential drug-excipient incompatibilities before any wet-lab experiments are conducted. nih.govnih.gov This involves using computational models to assess the likelihood of interactions based on the molecular structures of the drug and excipients. google.com For a molecule like dobutamine, this could involve predicting its interaction with various pharmaceutical polymers and other common formulation components.

Artificial Intelligence and Machine Learning in Formulation Optimization

For this compound, ML algorithms could be trained on data from experimental studies to build predictive models for formulation stability under various storage conditions. semanticscholar.org These models could help in selecting the most stable excipient combinations and predicting the shelf-life of new formulations with a higher degree of accuracy. While specific applications of AI to this compound formulation are not yet widely reported, the potential for these technologies to enhance the development of robust and effective drug delivery systems is significant.

Chemical Stability and Degradation Pathway Elucidation

Forced Degradation Studies under Stress Conditions

Forced degradation studies on dobutamine (B195870) have revealed its susceptibility to various stress conditions, although some conflicting reports exist in the literature. The primary degradation pathways for catecholamines like dobutamine often involve oxidation and reactions related to pH extremes. google.comresearchgate.net

The stability of dobutamine is significantly influenced by pH. While some studies report that dobutamine is sensitive to both acidic and basic conditions, others present conflicting findings. researchgate.netnih.gov For instance, one study indicated that heating dobutamine in acidic conditions produced no significant degradation. bmj.com Conversely, another degradation study suggested sensitivity to acidic conditions. nih.gov

Under alkaline conditions, dobutamine is generally considered unstable. google.com Degradation in a basic medium (0.05 M NaOH) has been shown to lead to the formation of at least two distinct degradation products, as observed by HPLC. nih.gov The catechol structure in dobutamine is prone to degradation in alkaline solutions, a common characteristic of this functional group. It is a well-established practice to avoid mixing dobutamine solutions with alkaline solutions, such as 5% sodium bicarbonate, to prevent degradation. google.com

Dobutamine is particularly susceptible to oxidative degradation due to the presence of the catechol moiety (a 1,2-dihydroxybenzene group). researchgate.netnih.gov This group is easily oxidized, and this reaction is a primary cause of the discoloration (often pinkish) observed in dobutamine solutions upon storage. google.com The oxidation process can be catalyzed by factors such as light, high pH, and the presence of metal ions.

Studies have shown that dobutamine is rapidly oxidized by peroxide in the presence of peroxidase, which depletes the peroxide and indicates a fast reaction. nih.gov To mitigate oxidative degradation, pharmaceutical formulations of dobutamine are often manufactured under an inert nitrogen atmosphere and may contain antioxidants, such as sodium metabisulphite or ascorbic acid, as stabilizers. google.com

Exposure to light has been identified as a factor that reduces the stability of dobutamine. bmj.comresearchgate.net Therefore, protection from light is a critical consideration for the storage of dobutamine lactobionate (B10762962) solutions.

The thermal stability of dobutamine is a subject of some debate in the literature. One study reported that dobutamine was sensitive to basic, acidic, and oxidative conditions but not to heat, although a color change was observed upon heating, suggesting some form of degradation not detected by the analytical method used. researchgate.netnih.gov In contrast, another study evaluating stability at 40°C found a significant degradation of over 5% after 42 days. bmj.comresearchgate.net This suggests that elevated temperatures can indeed promote the degradation of dobutamine over time.

Identification and Structural Characterization of Degradation Products

Despite the recognized instability of dobutamine under various stress conditions, the specific chemical structures of its degradation products are not well-characterized in publicly available literature. One patent explicitly notes that the degradation products appear as a color change but have not been identified. google.com Another study observed the formation of two degradation products under basic hydrolysis via HPLC, but their structures were not elucidated. nih.gov The complexity of catecholamine degradation, which can involve oxidation, cyclization, and polymerization reactions, makes the isolation and characterization of individual degradants challenging. Further research utilizing advanced analytical techniques would be necessary for the definitive structural elucidation of these products.

Development and Validation of Stability-Indicating Analytical Methods

To accurately quantify dobutamine in the presence of its impurities and degradation products, validated stability-indicating analytical methods are essential. longdom.org Such methods must be able to separate the intact drug from any potential degradants, ensuring that the measurement of the active ingredient is not affected by their presence.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly reported technique for the stability testing of dobutamine. bmj.comunoesc.edu.br Several studies have successfully developed and validated stability-indicating HPLC-UV methods. These methods are proven to be specific for dobutamine, separating it from known impurities and degradation products generated during forced degradation studies. bmj.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) offers higher sensitivity and selectivity and has been used to quantify dobutamine in biological matrices like plasma. nih.govresearchgate.net This technique is highly suitable for identifying and characterizing degradation products by providing molecular weight and structural information. A validated LC/MS/MS method for dobutamine analysis in plasma utilized multiple reaction monitoring (MRM) for sensitive and specific detection. nih.gov

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Hypersil C18 | 0.05 M KH2PO4 : Acetonitrile : Methanol (B129727) (82:12:6, v/v/v) with 0.3% triethylamine, pH 4.0 | Not Specified | UV at 280 nm | bmj.comresearchgate.net |

| RP-HPLC | Luna C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile : Methanol : Tetrahydrofuran (70:20:10, v/v/v) | Not Specified | UV | |

| HPLC-MS/MS | Kinetex F5 (50 x 2.1mm, 2.6µm) | Gradient of Acetonitrile and 0.01% Formic Acid | 0.25 mL/min | ESI+ in MRM mode | nih.gov |

Intellectual Property Landscape and Patent Analysis in Dobutamine Research

Patent Trends in Dobutamine (B195870) Compound Synthesis

The synthesis of dobutamine has been the subject of patent activity since its initial development. Early patents focused on the fundamental processes of its creation. For instance, the foundational synthesis often involved a reductive amination process. google.com Over time, patent trends have shifted towards improving these initial methods, focusing on increasing yield, enhancing purity, reducing costs, and improving environmental safety.

Key trends observed in the patent literature for dobutamine synthesis include:

Process Optimization: Later patents often describe modifications to existing synthesis routes to improve efficiency. This includes optimizing reaction conditions, such as temperature and pressure, and using alternative catalysts. For example, some patents have explored the use of platina on a suitable carrier as a hydrogenation catalyst to produce the dobutamine compound with fewer by-products. google.comgoogleapis.com

Novel Intermediates and Starting Materials: Research has led to the patenting of new chemical intermediates and starting materials that offer a more streamlined or cost-effective synthesis pathway. A notable example involves a preparation method starting from veratramine, p-methoxyacetophenone, and an acetaldehyde (B116499) aqueous solution, which are described as simple and easily obtained raw materials. google.com

Improved Purification Techniques: A significant area of innovation has been in the purification of dobutamine and its salts. Patents have been granted for methods that result in a higher purity product, which is a critical factor for pharmaceuticals. This includes techniques like recrystallization from specific solvent mixtures. googleapis.comgoogleapis.com

"Greener" Chemistry Approaches: More recent patent applications reflect a trend towards more environmentally friendly synthesis methods. This includes avoiding the use of hazardous reagents and reducing the number of synthesis steps. For instance, some newer methods aim to avoid the use of expensive and toxic heavy metal catalysts like Pd/C (palladium on carbon). google.com

Patents in Dobutamine Compound Synthesis

| Patent Number | Assignee/Applicant | Key Innovation/Focus |

|---|---|---|

| GB1392674 | Eli Lilly and Co. | Initial synthesis involving reductive amination of 4-(4-methoxyphenyl)butan-2-one and subsequent demethylation. google.com |

| EP0620208A1 | Gist-Brocades NV | A one-step synthesis process using a platina catalyst for reductive amination, aiming for high selectivity and yield. google.comgoogleapis.comgoogleapis.com |

| CN114524734A | Undisclosed | A novel preparation method using a Mannich reaction followed by a Clemenon reduction, avoiding certain intermediates and expensive catalysts. google.com |

| DDR153366 | Undisclosed | A method involving the reductive amination of 4-(4-methoxyphenyl)butan-2-one with dopamine (B1211576) hydrochloride. google.comgoogleapis.comgoogle.com |

Patenting Strategies for Dobutamine Salt Formulations

The development of various salt forms of an active pharmaceutical ingredient (API) is a common strategy in the pharmaceutical industry to improve physicochemical properties and extend patent protection. In the case of dobutamine, the initial hydrochloride salt presented challenges, particularly its low solubility in water, which complicated the preparation of stable aqueous solutions for injection. google.com This limitation spurred research into alternative salt forms with improved properties.

Patenting strategies for dobutamine salt formulations have centered on:

Enhancing Solubility and Stability: A primary driver for developing new dobutamine salts has been the need for improved aqueous solubility and stability. For example, dobutamine hydrochloride's low solubility can lead to crystallization in solution. google.com Salts such as dobutamine lactobionate (B10762962) and dobutamine phosphate (B84403) were developed to overcome this issue, offering better solubility characteristics. google.comgoogle.com

Lifecycle Management: Patenting new salt forms is a well-established lifecycle management strategy. By securing patents on improved salt versions of a drug, pharmaceutical companies can extend the period of market exclusivity beyond the patent term of the original compound.

Formulation Advantages: Different salt forms can offer advantages in formulation. A more soluble salt, for instance, can be formulated into a more concentrated solution. Patents for new salt forms often claim these formulation benefits.

Comparison of Patented Dobutamine Salt Formulations

| Salt Form | Key Patented Advantage | Relevant Patent Example |

|---|---|---|

| Lactobionate | Improved water solubility and stability of pharmaceutical formulations. google.com | PL148296B1 google.com |

| Phosphate (Monobasic) | Enhanced aqueous solubility compared to the hydrochloride salt. google.com | EP0280461A2 google.com |

| Tartrate | Mentioned as a water-soluble salt. google.comgoogle.com | CA1254909A google.com |

| Glycolate | A water-soluble salt with improved stability characteristics. google.com | CA1254909A google.com |

Analysis of Patents Pertaining to Novel Delivery Methods

Beyond the synthesis of the compound and its salt forms, innovation in drug delivery systems represents another significant area of patenting activity for dobutamine. The conventional method of administering dobutamine is through continuous intravenous infusion, which requires hospitalization and restricts patient mobility. google.com To address these drawbacks, research has focused on developing novel delivery methods that are less invasive and more convenient for patients.

Patents in this area have explored:

Transdermal Delivery: A notable area of innovation has been the development of transdermal patches for dobutamine delivery. google.com Patents for such systems claim the ability to deliver the drug through the skin, potentially allowing for outpatient treatment and improving the quality of life for patients with chronic heart failure. google.com

Sustained-Release Formulations: To overcome the short half-life of dobutamine, which necessitates continuous infusion, patents have been filed for sustained-release formulations. epo.org An example is a sustained-release intranasal formulation designed to provide prolonged blood levels of the drug. epo.org

Controlled-Release Systems: The broader field of controlled drug delivery has seen numerous patents for technologies that could potentially be applied to dobutamine. These systems aim to release the drug in a controlled manner over an extended period. ijpsnonline.com

Patents for Novel Dobutamine Delivery Methods

| Patent/Application Number | Delivery Method | Key Patented Feature/Advantage |

|---|---|---|

| EP0492930A2 | Transdermal Patch | Provides a method for treating cardiac insufficiency without the need for intravenous infusion, increasing patient mobility. google.com |

| EP0160501A2 | Sustained-Release Intranasal Formulation | Aims to provide prolonged blood levels of the drug, avoiding the need for continuous intravenous administration. epo.org |

| US 9,308,181 B2 | Topical/Transdermal Formulations | General systems for transdermal delivery of active agents, which could be applicable to dobutamine, to avoid first-pass metabolism and allow for uniform plasma dosing. googleapis.com |

Academic Approaches to Patent Analytics in Pharmaceutical Research

Patent analytics has become an indispensable tool in both corporate and academic pharmaceutical research for understanding technological trends and innovation dynamics. nih.gov Academic researchers utilize patent data to gain insights into various aspects of the pharmaceutical landscape.

Academic approaches to patent analytics in this field include:

Bibliometric Analysis: This involves the quantitative analysis of patent documents to identify trends in patenting activity over time, key inventors, and leading assignees (companies or institutions). It can also map the geographic distribution of innovation.

Patent Landscaping: Researchers create patent landscapes to visualize the patenting activity in a specific technological area. This helps in identifying areas of intense competition, as well as "white spaces" or opportunities for new research and innovation. tandfonline.com

Citation Network Analysis: By analyzing the citation linkages between patents, academics can trace the flow of knowledge and identify foundational inventions in a particular field. nih.gov This can reveal how technologies evolve and build upon one another.

Text Mining and Topic Modeling: Advanced computational techniques like text mining and natural language processing are used to extract meaningful information from the vast text of patent documents. nih.gov This can help in identifying emerging technological trends and understanding the specific technical details of patented inventions.

The application of these methods allows academic researchers to:

Track Innovation Trajectories: By analyzing patent data over time, researchers can understand the evolution of drug development in a particular therapeutic area.

Identify Key Players: Patent analytics can identify the most prolific and influential companies, universities, and research institutes in a given field. tandfonline.com

Inform R&D Strategy: Insights from patent analysis can help academic institutions and smaller biotech companies to identify promising areas for research and to understand the competitive landscape before embarking on new projects. tandfonline.com

Contribute to Policy Debates: Academic studies based on patent data can inform policy discussions around topics such as the role of public versus private funding in drug discovery and the impact of patent law on innovation. cambridge.org

Academic Approaches to Patent Analytics in Pharmaceutical Research

| Methodology | Description | Application in Pharmaceutical Research |

|---|---|---|

| Bibliometrics | Quantitative analysis of patent documents, including publication dates, inventors, and assignees. nih.gov | Identifying trends in innovation, key research institutions, and prolific inventors in a specific drug class or technology. |

| Patent Landscaping | Visual representation of patent data to identify clusters of innovation and areas with little patenting activity. tandfonline.com | Assessing the competitive environment for a new drug target and identifying freedom-to-operate or "white space" for new research. tandfonline.com |

| Citation Network Analysis | Analysis of how patents cite one another to understand the flow of knowledge and identify influential inventions. nih.gov | Tracing the technological lineage of a drug or delivery system and identifying foundational patents. |

| Text Mining/Natural Language Processing | Using computational linguistics to extract specific technical information and trends from the text of patents. nih.gov | Discovering emerging technologies, understanding competitors' R&D directions, and identifying potential collaborators. |

Emerging Research Directions and Methodological Innovations for Dobutamine Lactobionate

Advanced In Vitro Models for Mechanistic Studies

The study of dobutamine's cardiac effects is increasingly moving beyond traditional isolated organ preparations to more sophisticated in vitro models that offer higher throughput and greater physiological relevance to human biology. These advanced models are crucial for dissecting the compound's mechanism of action at the cellular and tissue level.

One of the key advancements is the use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) . These cells provide a renewable source of human cardiomyocytes, overcoming the limitations of animal models and primary human cell scarcity. In a multicenter blinded evaluation, hiPSC-CMs were used to assess drug-induced changes in contractility, with dobutamine (B195870) included as a known positive inotrope. oup.com This study highlighted the potential of hiPSC-CMs in predictive safety pharmacology. The use of hiPSC-CMs in 2D monolayers and 3D engineered heart tissues (EHTs) allows for the detailed analysis of contractility, electrophysiology, and calcium handling in response to dobutamine. oup.com

Engineered heart tissues (EHTs) represent a further step towards mimicking the native cardiac environment. These 3D constructs, composed of cardiomyocytes and extracellular matrix, provide a more physiologically relevant model for studying the effects of compounds like dobutamine on cardiac function. The 3D arrangement allows for the investigation of cell-cell interactions and mechanical forces that are absent in 2D cultures.

Another important in vitro model involves the use of isolated adult cardiomyocytes . These cells, while not as high-throughput as hiPSC-CMs, provide a mature and well-characterized system for studying contractile function. Research using isolated cardiomyocytes has been instrumental in understanding the effects of dobutamine on key parameters of myocyte contractility, such as shortening amplitude and relaxation times. researchgate.net For instance, studies have used isolated wild-type and mutant myocytes to investigate how dobutamine affects contractility and how this response is altered in the context of cardiomyopathy mutations. researchgate.net

The development of biomimetic cardiac tissue models is another promising area. These models aim to replicate the complex architecture and function of native cardiac tissue, providing a platform for studying arrhythmia and the effects of drugs like dobutamine. mdpi.comsemanticscholar.org By creating controlled in vitro environments that mimic pathological conditions, researchers can gain deeper insights into the mechanisms underlying dobutamine's therapeutic and potential adverse effects.

| Advanced In Vitro Model | Application in Dobutamine Research | Key Findings/Advantages |

|---|---|---|

| Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) | Predictive safety pharmacology; Assessment of drug-induced contractility changes. oup.com | Provides a renewable source of human cardiomyocytes; allows for higher throughput screening. |

| Engineered Heart Tissues (EHTs) | Studying the effects of dobutamine on cardiac function in a 3D environment. | More physiologically relevant than 2D cultures; allows for the study of cell-cell interactions and mechanical forces. |

| Isolated Adult Cardiomyocytes | Mechanistic studies of dobutamine's effects on myocyte contractility. researchgate.net | Provides a mature and well-characterized system for detailed functional analysis. |

| Biomimetic Cardiac Tissue Models | Studying arrhythmia and the effects of dobutamine in models that mimic native cardiac tissue. mdpi.comsemanticscholar.org | Allows for the investigation of complex electrophysiological phenomena in a controlled environment. |

Application of Systems Pharmacology Approaches

Systems pharmacology integrates experimental data with computational modeling to understand the complex interactions of a drug within a biological system. For dobutamine, systems pharmacology approaches are being developed to provide a more holistic understanding of its cardiovascular effects, moving beyond the traditional focus on single receptor interactions.

Computational and biomechanical models are being used to simulate the hemodynamic effects of dobutamine. For example, a patient-specific biomechanical model of the heart and circulation has been used to augment the diagnostic evaluation of Fontan patients under dobutamine stress. nih.gov This approach allows for the investigation of myocardial stiffness, contractility, and vascular resistance in a patient-specific manner. Another study developed an image-based computational model to predict dobutamine-induced hemodynamic changes in patients with aortic coarctation. ahajournals.orgahajournals.org These models, while applied in a clinical research context, demonstrate the potential for systems-level modeling to understand and predict the integrated physiological response to dobutamine.

The complexity of dobutamine's pharmacology, involving interactions with β1-, β2-, and α1-adrenoceptors, makes it an ideal candidate for systems pharmacology modeling. nih.gov Such models can help to elucidate how these multiple receptor interactions translate into the observed hemodynamic profile of increased cardiac output with minimal changes in blood pressure. nih.gov

| Systems Pharmacology Approach | Application to Dobutamine | Potential Insights |

|---|---|---|

| Patient-Specific Biomechanical Models | Augmenting diagnostic evaluation of cardiac function under dobutamine stress. nih.gov | Provides patient-specific insights into myocardial stiffness, contractility, and vascular resistance. |

| Image-Based Computational Models | Predicting hemodynamic changes in response to dobutamine in specific disease states. ahajournals.orgahajournals.org | Offers a non-invasive method to predict individual responses to dobutamine. |

| Multi-Receptor Interaction Models | Elucidating the integrated hemodynamic effects resulting from dobutamine's action on multiple adrenergic receptors. nih.gov | Explains the complex interplay between inotropic and vascular effects. |

Predictive Modeling for Preclinical Drug Development

Predictive modeling plays a crucial role in modern drug development by enabling the early assessment of a compound's efficacy and potential liabilities. In the preclinical development of inotropic agents like dobutamine and its analogs, predictive models can help to optimize compound selection and de-risk development.

Computational models that simulate cardiac function are a key tool in this area. These models can range in complexity from the cellular level, simulating the effects of a drug on ion channels and calcium cycling, to the organ level, predicting changes in cardiac output and blood pressure. mdpi.comyoutube.com For example, computational modeling has been used to study the effects of various drugs on the left ventricle in cardiomyopathy, providing a framework that could be adapted to predict the effects of dobutamine. mdpi.com

The use of in silico clinical trial platforms is an emerging area that could be applied to the preclinical development of dobutamine analogs. mdpi.com These platforms integrate patient-specific data to test and optimize medical treatments, which could be leveraged to predict the performance of new inotropic agents in different patient populations.

Predictive modeling is also being used to refine the interpretation of preclinical experimental data. For instance, a closed-chest intact mouse model has been used to establish dobutamine dose-response relationships, and the data from such models can be used to build and validate predictive pharmacokinetic/pharmacodynamic (PK/PD) models. researchgate.net

| Predictive Modeling Approach | Application in Preclinical Development | Potential Benefits |

|---|---|---|

| Computational Models of Cardiac Function | Simulating the effects of dobutamine and its analogs on cardiac cells and tissues. mdpi.comyoutube.com | Allows for early prediction of efficacy and potential cardiotoxicity. |

| In Silico Clinical Trial Platforms | Predicting the performance of new inotropic agents in virtual patient populations. mdpi.com | Helps to optimize clinical trial design and patient selection. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Integrating preclinical experimental data to predict drug exposure-response relationships. researchgate.net | Guides dose selection and optimization for further development. |

Exploration of New Therapeutic Targets and Indications (Preclinical Context)

While dobutamine's primary mechanism of action via adrenergic receptors is well-established, preclinical research is uncovering novel pathways and potential new therapeutic applications for this compound.

One exciting area of research is the repurposing of dobutamine for non-cardiac indications. A recent study demonstrated that dobutamine hydrochloride can enhance the production of human hematopoietic stem cells from hiPSCs. nih.gov This effect was found to be mediated by the inhibition of YAP activity, which in turn promoted hematopoietic specification. nih.gov These findings suggest a potential new application for dobutamine in the field of regenerative medicine.

Preclinical studies are also shedding new light on the intracellular signaling pathways activated by dobutamine. For example, research in neonatal rat cardiomyocytes has shown that dobutamine can increase the expression of peroxisome proliferator-activated receptor delta (PPARδ). nih.gov This effect is mediated by the β1-adrenoceptor/cAMP/PKA pathway and an increase in intracellular calcium. nih.gov This suggests a novel mechanism for dobutamine's cardiac effects and may open up new avenues for therapeutic intervention.

The exploration of new therapeutic targets for acute myocardial infarction is an active area of research, and while not directly focused on dobutamine, it provides a context for how new targets are identified and validated in the preclinical setting. nih.gov The insights gained from such research could potentially inform the development of new inotropic agents with novel mechanisms of action.

Furthermore, preclinical studies are investigating the effects of dobutamine on cerebral blood flow, an area with conflicting reports. nih.gov A better understanding of dobutamine's effects on cerebral hemodynamics could have implications for its use in specific patient populations.

| New Therapeutic Target/Indication | Preclinical Evidence | Potential Implication |

|---|---|---|

| Hematopoietic Stem Cell Production | Dobutamine enhances the derivation of hematopoietic stem and progenitor cells from hiPSCs by inhibiting YAP activity. nih.gov | Potential repurposing of dobutamine for applications in regenerative medicine. |

| PPARδ Signaling Pathway | Dobutamine increases PPARδ expression in neonatal rat cardiomyocytes. nih.gov | Suggests a new mechanism for dobutamine's cardiac effects and a potential new therapeutic target. |

| Cerebral Hemodynamics | Ongoing preclinical research to clarify the effects of dobutamine on cerebral blood flow. nih.gov | May inform the safe and effective use of dobutamine in patients at risk of cerebral ischemia. |

Q & A

Q. What is the molecular rationale for using lactobionate as a counterion in Dobutamine formulations compared to other salts (e.g., hydrochloride)?

Dobutamine lactobionate's formulation leverages the lactobionate anion's enhanced solubility and stability in aqueous solutions, critical for intravenous administration. Lactobionate, a derivative of lactose oxidation, improves biocompatibility and reduces precipitation risks in parenteral formulations. This contrasts with hydrochloride salts, which may have pH-dependent solubility limitations .

Q. How does this compound selectively target β1-adrenergic receptors in cardiovascular research models?

this compound acts as a synthetic catecholamine with predominant β1-agonist activity, increasing cardiac output by enhancing myocardial contractility. Its selectivity arises from structural modifications that reduce α1- and β2-receptor affinity. Experimental validation involves receptor-binding assays using radiolabeled ligands and isolated heart models to measure dose-dependent inotropic effects .

Q. What standard in vitro models are used to assess this compound’s adrenergic activity?

Human lymphocyte assays are employed to quantify cyclic adenosine monophosphate (cAMP) production, a downstream marker of β-adrenergic activation. Dose-response curves for this compound alone or in combination with other agonists (e.g., epinephrine) can reveal synergistic or antagonistic interactions, as demonstrated in studies using isoproterenol as a control .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s combined effects with other adrenergic agonists (e.g., epinephrine)?

Subadditive or antagonistic interactions, such as reduced cAMP production when combined with epinephrine, require isobolographic analysis to quantify synergism or antagonism. In vitro lymphocyte models and in vivo hemodynamic studies (e.g., cardiac index measurements in post-surgical patients) should be paired to reconcile discrepancies between molecular and clinical outcomes .

Q. What experimental designs are optimal for evaluating this compound’s microvascular protective effects in sepsis models?

Rodent endotoxemia models measure mesenteric venous lactate concentrations and microvascular perfusion via intravital microscopy. This compound’s efficacy is compared against other inotropes (e.g., dopamine) using randomized, blinded protocols. Outcomes include cytokine levels (e.g., IL-6) and nuclear factor-κB activation to assess systemic vs. microvascular responses .

Q. What methodologies are recommended for pharmacokinetic profiling of this compound in preclinical studies?

High-performance liquid chromatography (HPLC) with mass spectrometry enables precise quantification in plasma and tissues. Parameters like clearance, half-life, and volume of distribution are calculated using non-compartmental analysis. Stability studies under varying pH and temperature conditions ensure formulation robustness .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity during drug development?

Implement quality control assays such as:

- Receptor-binding affinity tests using transfected cell lines expressing β1-adrenergic receptors.

- Functional potency assays in ex vivo heart models to measure contractility changes. Statistical process control (SPC) charts track variability, ensuring consistency in raw material sourcing and synthesis protocols .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response heterogeneity in diverse populations?

Mixed-effects modeling accounts for inter-individual variability in pharmacodynamic responses. Covariates like age, renal function, and genetic polymorphisms (e.g., β1-receptor variants) are integrated to identify subpopulations with divergent therapeutic outcomes .

Methodological and Ethical Considerations

Q. How to design a PICOT framework for clinical trials investigating this compound in heart failure?

- Population : Adults with acute decompensated heart failure.

- Intervention : this compound infusion (5–20 μg/kg/min).

- Comparison : Standard care (e.g., milrinone).

- Outcome : Change in cardiac index at 24 hours.

- Time : 72-hour follow-up. This structure aligns with evidence synthesis for systematic reviews and ensures ethical recruitment transparency .

Q. What ethical safeguards are critical when transitioning this compound studies from animal models to human trials?

- Informed consent protocols detailing risks of arrhythmias and hypotension.

- Data safety monitoring boards to review adverse events.

- Preclinical reproducibility checks across species (e.g., rat-to-pig hemodynamic concordance) to justify human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.